molecular formula C11H14N2O3 B2634076 N-(3-acetamidophenyl)-2-methoxyacetamide CAS No. 724734-86-5

N-(3-acetamidophenyl)-2-methoxyacetamide

Cat. No.: B2634076
CAS No.: 724734-86-5
M. Wt: 222.244
InChI Key: ZDALGCTWWSVNDR-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-2-methoxyacetamide is a substituted acetamide featuring a phenyl ring with an acetamido group (-NHCOCH₃) at the 3-position and a 2-methoxyacetamide (-NHCOCH₂OCH₃) substituent (Figure 1). This compound is structurally characterized by:

  • Aromatic Core: A phenyl ring providing a planar scaffold for functional group interactions.
  • Methoxyacetamide Side Chain: Introduces steric and electronic effects via the methoxy group.

The compound is utilized in biochemical screening libraries (), suggesting roles in drug discovery and enzyme inhibition studies.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-9-4-3-5-10(6-9)13-11(15)7-16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDALGCTWWSVNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-methoxyacetamide typically involves the reaction of 3-acetamidophenol with 2-methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetamidophenyl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with receptors such as transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors, contributing to its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Compound Name Key Substituents Molecular Weight Key Structural Differences
N-(3-Acetamidophenyl)-2-methoxyacetamide 3-Acetamido, 2-methoxyacetamide 252.27 g/mol Reference compound
N-(3-Aminophenyl)-2-methoxyacetamide () 3-Amino (-NH₂) instead of acetamido 210.23 g/mol Increased basicity; reduced hydrogen bonding
N-(2,6-Dimethylphenyl)-2-methoxyacetamide () 2,6-Dimethylphenyl 207.26 g/mol Enhanced lipophilicity; steric hindrance
N-(4-Amino-2-oxochromen-3-yl)-2-methoxyacetamide () Coumarin core with lactone ring 260.25 g/mol Fluorescent properties; altered π-electronics
N-(3-Chlorophenyl)-2-methoxyacetamide () 3-Chloro (-Cl) substituent 199.63 g/mol Electron-withdrawing effects; increased stability

Physicochemical Properties

  • Solubility : The acetamido group in the target compound improves water solubility compared to lipophilic analogs like N-(2,6-dimethylphenyl)-2-methoxyacetamide (logP ~1.8 vs. ~2.5) ().
  • pKa: The acetamido group (pKa ~1–2) is less basic than the amino group (pKa ~4–5) in N-(3-aminophenyl)-2-methoxyacetamide ().
  • Stability : Methoxy groups resist oxidative metabolism better than hydroxyl analogs, enhancing metabolic stability ().

Biological Activity

N-(3-acetamidophenyl)-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Key Functional Groups : Acetamido and methoxy groups, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of functional groups such as acetamido can enhance the compound's ability to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to growth inhibition. Further research is needed to quantify this activity and determine the spectrum of effectiveness against various pathogens.

The mechanism by which this compound exerts its biological effects likely involves several pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes critical for bacterial survival. This could be a key factor in its antimicrobial activity.
  • Cell Membrane Disruption : The compound may interact with lipid bilayers, disrupting membrane integrity and leading to cell death.

Case Studies

  • Antioxidant Study : A study involving structurally related compounds demonstrated significant reductions in oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related conditions.
  • Antimicrobial Testing : In a preliminary screening, derivatives of this compound showed promising results against Gram-positive bacteria, indicating a need for further exploration into its pharmacological profile.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved Effects
This compoundAntioxidantReduces oxidative stress markers
N-(4-amino-2-methoxyphenyl)-2-methoxyacetamideAntimicrobialEffective against Gram-positive bacteria
N-(3-hydroxyphenyl)-2-methoxyacetamideAntioxidantSignificant radical scavenging activity

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